molecular formula C11H7F3N2O2 B8737288 5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one

Cat. No.: B8737288
M. Wt: 256.18 g/mol
InChI Key: ZABWLHSHNHMVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

5-hydroxy-2-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(17)10(18)16-9/h1-5,17H,(H,15,16,18)

InChI Key

ZABWLHSHNHMVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=O)N2)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.05 g (0.26 mmol) 4-trifluoromethylphenylboronic acid, 0.02 g (0.009 mmol Pd EN Cat™ 30, and 0.65 mL 1 M aq Cs2CO3, was added a solution of 0.005 g (0.009 mmol) 1,1′-(bisdiphenylphosphino)ferrocene and 0.03 g (0.17 mmol) 2-chloro-4,5-dimethoxy-pyrimidine in 1 mL THF. The resulting mixture was heated by microwave to 150° C. for 10 minutes. After cooling, the aq layer was removed and the organic phase was filtered and concentrated. To the resulting residue was added 1 mL 33% HBr in AcOH, and the resulting mixture was heated by microwave to 160° C. for 5 min. The resulting solution was diluted with water (2 mL) and loaded onto an SCX column. After washing with MeOH (5 mL), the crude product was eluted off with 2 M ammonia in MeOH. Purification by automated mass-guided HPLC afforded 1.7 mg (4%) 5-hydroxy-2-(4-trifluoromethyl-phenyl)-3H-pyrimidin-4-one. NMR (499 MHz, DMSO-d6): δ 9.85 (br s, 1H); 8.22 (d, J=7.93 Hz, 2H); 7.85 (d, J=8.12 Hz, 2H); 7.63 (br s, 1H). High resolution mass spec (FT/ICR) calc (M+H)+=257.0533 found 257.0532.
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0.009 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
1,1′-(bisdiphenylphosphino)ferrocene
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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